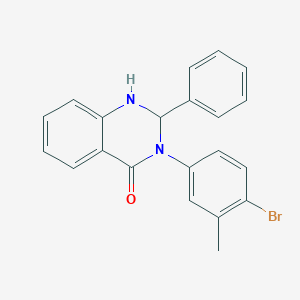
2-Phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione, commonly referred to as TMBD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. TMBD is a member of the dioxane family, which is a group of compounds known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of TMBD is not fully understood. However, studies have suggested that TMBD exerts its anti-cancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. TMBD has also been found to induce oxidative stress and activate the p53 pathway, which is a tumor suppressor pathway.
Biochemical and Physiological Effects:
TMBD has been found to have several biochemical and physiological effects. Studies have shown that TMBD can induce apoptosis in cancer cells by activating the caspase pathway. TMBD has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, TMBD has been found to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TMBD in lab experiments is its potent anti-cancer activity. TMBD has been found to be effective against a wide range of cancer cell lines, making it a valuable tool in cancer research. However, one of the limitations of using TMBD in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.
Direcciones Futuras
There are several future directions for research on TMBD. One area of interest is the development of TMBD analogs with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of TMBD, which could lead to the development of new anti-cancer drugs. Additionally, studies could be conducted to explore the potential applications of TMBD in other fields of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, TMBD is a synthetic compound with potential applications in cancer research and other fields of research. The synthesis of TMBD is straightforward, and the compound exhibits potent anti-cancer activity. Studies have suggested that TMBD exerts its anti-cancer activity by inhibiting the activity of topoisomerase II and inducing oxidative stress. TMBD has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. Although TMBD has limitations in lab experiments, its potential applications in research make it a valuable tool for scientists. Future research on TMBD could lead to the development of new anti-cancer drugs and other therapeutic agents.
Métodos De Síntesis
The synthesis of TMBD involves the condensation reaction of 2,3,4-trimethoxybenzaldehyde and 1,3-dioxane-4,6-dione in the presence of a catalyst. The reaction proceeds smoothly under mild conditions, and the yield of the product is high. The purity of the synthesized TMBD can be improved by recrystallization.
Aplicaciones Científicas De Investigación
TMBD has been extensively studied for its potential applications in various fields of research. One of the most promising applications of TMBD is in the field of cancer research. Studies have shown that TMBD exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. TMBD has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
Fórmula molecular |
C20H18O7 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C20H18O7/c1-23-15-10-9-13(16(24-2)17(15)25-3)11-14-18(21)26-20(27-19(14)22)12-7-5-4-6-8-12/h4-11,20H,1-3H3 |
Clave InChI |
BXMWZGKSAZKBDC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298584.png)
![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)
![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298597.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B298599.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298600.png)
![(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298601.png)
![N-[4-(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B298602.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)